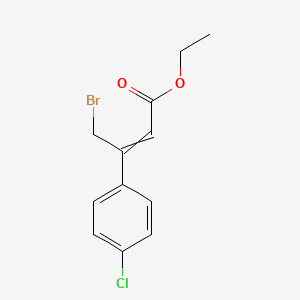
Ethyl 4-bromo-3-(4-chlorophenyl)but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-bromo-3-(4-chlorophenyl)but-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromo group at the fourth position and a chlorophenyl group at the third position of the but-2-enoate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-bromo-3-(4-chlorophenyl)but-2-enoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with 4-chlorobenzaldehyde in the presence of a base, followed by bromination. The reaction conditions typically include the use of a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The bromination step can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-3-(4-chlorophenyl)but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the bromo group to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can replace the bromo group with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
Ethyl 4-bromo-3-(4-chlorophenyl)but-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-bromo-3-(4-chlorophenyl)but-2-enoate involves its interaction with specific molecular targets. The bromo and chlorophenyl groups can participate in various chemical interactions, such as hydrogen bonding and van der Waals forces, with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Comparison with Similar Compounds
Ethyl 4-bromo-3-(4-chlorophenyl)but-2-enoate can be compared with similar compounds such as:
Ethyl 4-bromobutyrate: This compound lacks the chlorophenyl group and has different reactivity and applications.
Ethyl 4-chlorobutyrate: This compound lacks the bromo group and has distinct chemical properties.
Ethyl 4-bromo-3-methylbut-2-enoate: This compound has a methyl group instead of a chlorophenyl group, leading to different chemical behavior.
Properties
CAS No. |
114566-93-7 |
|---|---|
Molecular Formula |
C12H12BrClO2 |
Molecular Weight |
303.58 g/mol |
IUPAC Name |
ethyl 4-bromo-3-(4-chlorophenyl)but-2-enoate |
InChI |
InChI=1S/C12H12BrClO2/c1-2-16-12(15)7-10(8-13)9-3-5-11(14)6-4-9/h3-7H,2,8H2,1H3 |
InChI Key |
HJYWPHYBPWQAHY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(CBr)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















